molecular formula C13H12N2O3S B2878101 2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid CAS No. 446831-10-3

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid

Cat. No.: B2878101
CAS No.: 446831-10-3
M. Wt: 276.31
InChI Key: FKHLXNADPODFIE-UHFFFAOYSA-N
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Description

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid is a synthetic organic compound featuring a thiophene ring substituted with amino and phenyl groups, conjugated to a glycine backbone via a carbonyl linkage. This structure integrates aromatic, heterocyclic, and amino acid motifs, making it a candidate for diverse biochemical applications, including enzyme inhibition or receptor modulation.

Properties

IUPAC Name

2-[(2-amino-5-phenylthiophene-3-carbonyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O3S/c14-12-9(13(18)15-7-11(16)17)6-10(19-12)8-4-2-1-3-5-8/h1-6H,7,14H2,(H,15,18)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKHLXNADPODFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=C(S2)N)C(=O)NCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid, also known as a thienyl derivative, has garnered attention in pharmacological research due to its potential biological activities. This compound's structure includes a thienyl moiety, which is often associated with diverse biological effects, including anti-inflammatory and anticancer properties.

  • Molecular Formula : C13H12N2O3S
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 724882

The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways. Research indicates that it may act as an inhibitor of histone deacetylases (HDACs), enzymes involved in the regulation of gene expression and cellular functions.

1. Histone Deacetylase Inhibition

Studies have shown that compounds similar to this compound can inhibit HDAC enzymes, which play crucial roles in cancer progression and other diseases. For instance, azumamide analogs have demonstrated selective inhibition against HDAC1–3 and HDAC10, with IC50 values ranging from 14 to 67 nM for certain derivatives . The structural modifications in these compounds significantly impact their inhibitory potency.

2. Anticancer Properties

Preliminary investigations suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. The presence of the thienyl group is hypothesized to enhance its bioactivity, potentially through modulation of signaling pathways involved in cell proliferation and survival.

3. Anti-inflammatory Effects

The thienyl derivatives have also been linked to anti-inflammatory activities. They may inhibit the expression of pro-inflammatory cytokines and enzymes, contributing to reduced inflammation in various models. This property makes them potential candidates for treating inflammatory diseases.

Case Studies and Research Findings

StudyFindings
Villadsen et al. (2013)Investigated azumamide analogs and their selective inhibition of HDACs, highlighting the importance of structural features in determining activity .
Maolanon et al. (2020)Explored the effects of various modifications on the biological activity of thienyl-based compounds, demonstrating significant variations in potency against HDACs .
Pendergrass et al. (2021)Developed a screening assay for compounds affecting type III secretion systems, noting potential applications in bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Functional Group Variations

The compound’s core structure—a substituted thiophene linked to acetic acid—shares similarities with several derivatives documented in the evidence:

Compound Name Key Structural Features Molecular Weight (g/mol) Notable Substituents
2-[(2-Amino-5-phenyl-3-thienyl)carbonylamino]acetic acid (Target Compound) Thiophene (amino, phenyl), carbamoyl-glycine ~318.38 2-amino-5-phenylthiophene, acetic acid
AM095 () Oxazole (methyl, phenylethoxycarbonylamino), biphenyl-acetic acid ~519.57 1,2-oxazole, phenylethoxy, biphenyl
{5-[(4-Methylphenyl)amino]-2,4-dioxo-1,3-thiazolidin-3-yl}acetic acid () Thiazolidine (dioxo, p-toluidino), acetic acid ~292.32 Thiazolidinone, 4-methylanilino
2-(4-(4-((1-(2-chlorophenyl)ethoxy)carbonylamino)isoxazol-5-yl)benzylthio)acetic acid () Isoxazole (chlorophenylethoxycarbonylamino), benzylthio-acetic acid ~447.91 Isoxazole, chlorophenyl, thioether

Key Observations :

  • Substituent Effects : The phenyl group at the 5-position of the thiophene (target compound) vs. biphenyl (AM095) or chlorophenyl () substituents influences steric bulk and hydrophobicity, critical for target engagement .

Implications for Target Compound :

  • The thiophene’s electron-rich aromatic system may enhance interactions with π-cation or hydrophobic protein pockets compared to oxazole or isoxazole derivatives .
  • The absence of bulky substituents (e.g., biphenyl in AM095) could improve solubility but reduce target affinity .

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